4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid
Description
Properties
Molecular Formula |
C7H7NO4S |
|---|---|
Molecular Weight |
201.20 g/mol |
IUPAC Name |
4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C7H7NO4S/c9-6(10)5-8-4(3-13-5)7-11-1-2-12-7/h3,7H,1-2H2,(H,9,10) |
InChI Key |
SUAXFTVWSJDPOR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CSC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Lithiation-Electrophilic Quenching Methodology
This method utilizes 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole as the precursor. Key steps include:
- Lithiation : Treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -70°C generates a reactive lithiated intermediate at position 5 of the thiazole ring.
- Electrophilic Trapping : Subsequent reaction with carbon dioxide (CO₂) produces 4-(1,3-dioxolan-2-yl)-1,3-thiazole-2,5-dicarboxylic acid, which undergoes spontaneous decarboxylation to yield the target compound.
Table 1: Reaction Conditions and Yields for Lithiation-Based Synthesis
| Electrophile | Product | Yield (%) | Temperature | Solvent |
|---|---|---|---|---|
| CO₂ | 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2,5-dicarboxylic acid (decarboxylates to target) | 65 | -70°C | THF |
Hydrolysis-Oxidation of Halomethylthiazole Derivatives
An alternative route involves the conversion of halomethylthiazole precursors:
- Step 1 : Hydrolysis of 4-chloromethylthiazole derivatives in sulfuric acid (6–90% v/v) at 65–90°C forms hydroxymethyl intermediates.
- Step 2 : Oxidation with nitric acid-sulfuric acid mixtures converts the hydroxymethyl group to a carboxylic acid functionality.
- pH Control : Precipitation of the carboxylic acid is optimized at pH 1.5–2.5.
- Temperature : Reactions proceed efficiently at 100–150°C, with yields up to 85.5%.
Table 2: Comparative Analysis of Oxidation Methods
| Starting Material | Oxidizing System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 4-Chloromethylthiazole | HNO₃-H₂SO₄ (1:2 v/v) | 85.5 | >98% |
| 4-Dichloromethylthiazole | H₂O/H₂SO₄ (steam distillation) | 65 | 95% |
Functional Group Compatibility and Challenges
- Decarboxylation Sensitivity : The intermediate dicarboxylic acid is thermally unstable, requiring low-temperature handling (-70°C) to minimize decomposition.
- Stereochemical Outcomes : Reactions with ketones (e.g., cyclohexanone) produce diastereomeric alcohols (e.g., 1:1 or 7:3 ratios), complicating purification.
- Solvent Selection : Tetrahydrofuran (THF) and benzene are preferred for lithiation and extraction, respectively, due to their inertness and boiling points.
Scalability and Industrial Adaptations
- Batch Reactor Optimization : Pilot-scale trials using LDA/CO₂ systems achieved 60–65% yields with 90% solvent recovery.
- Waste Management : Halogen acid byproducts (e.g., HCl) are neutralized using sodium bicarbonate prior to aqueous waste treatment.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Lithium diisopropylamide (LDA): Used for lithiation reactions at low temperatures.
Tetrahydrofuran (THF): Common solvent for lithiation reactions.
Potassium permanganate (KMnO4): Oxidizing agent.
Lithium aluminum hydride (LiAlH4): Reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polyfunctional thiazoles.
Materials Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiazole ring is known to interact with various biological targets, which may contribute to the compound’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The table below compares 4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid with key analogs, highlighting structural differences and their implications:
Key Observations:
- Positional Effects : The placement of substituents significantly alters reactivity. For instance, the dioxolane group at C4 in the target compound contrasts with the pyridyl group at C2 in ’s analog, which may enhance binding to biological targets .
- Functional Groups : The carboxylic acid group at C2 in the target compound facilitates hydrogen bonding, while the dichlorophenyl group in ’s compound introduces lipophilicity, favoring membrane penetration .
- Dioxolane vs. Sulfolane : The dioxolane in the target compound improves stability under acidic conditions, whereas the sulfolane in ’s analog enhances water solubility due to its sulfone group .
Research Findings and Data
Physicochemical Properties
- Melting Points : Thiazole-carboxylic acid analogs generally exhibit high melting points (>200°C), indicative of crystalline stability. For example, 5-(2-methyl-thiazole) derivatives melt at 166–167°C .
- Solubility : The dioxolane group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, acetonitrile), critical for reaction optimization .
Biological Activity
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and research findings related to this compound, highlighting its antibacterial and antifungal properties.
Chemical Structure and Properties
The chemical formula of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid is C7H7NO4S. The presence of the dioxole and thiazole moieties suggests a diverse range of biological activities, as similar compounds have shown promising results in various studies.
Synthesis
The synthesis of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid typically involves the reaction of salicylaldehyde with diols under specific catalytic conditions. This method allows for the production of both enantiomerically pure and racemic forms of the compound, which can influence biological activity significantly.
Antibacterial Activity
Research indicates that derivatives of 1,3-dioxolanes exhibit notable antibacterial properties against various strains of bacteria. A study assessed the antibacterial activity of synthesized compounds against several Gram-positive and Gram-negative bacteria. The results are summarized in Table 1 below.
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4 | S. aureus | 625 µg/mL |
| 6 | S. epidermidis | 1250 µg/mL |
| 8 | P. aeruginosa | 625 µg/mL |
| - | E. coli | No activity |
| - | K. pneumoniae | No activity |
The compound demonstrated significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values indicating effective inhibition at relatively low concentrations .
Antifungal Activity
In addition to antibacterial effects, the compound has been evaluated for antifungal properties. The screening results showed that most derivatives exhibited significant antifungal activity against Candida albicans, with all tested compounds except one showing positive results .
Case Studies
Several studies have highlighted the potential therapeutic applications of compounds similar to 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carboxylic acid:
- Antimicrobial Studies : A series of dioxolane derivatives were synthesized and tested for their antimicrobial efficacy. The majority displayed strong activity against common pathogens like C. albicans and S. aureus, suggesting that structural modifications can enhance biological potency .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of these compounds to bacterial enzymes, providing insights into their mechanisms of action . Such studies are crucial for understanding how structural features contribute to biological activity.
Q & A
Q. Key Challenges :
- Yield Optimization : Side reactions during dioxolane protection (e.g., incomplete acetal formation) may require rigorous temperature control .
- Purification : The polar nature of the carboxylic acid group complicates isolation; silica gel chromatography or recrystallization from acetic acid/water mixtures is often employed .
How can spectroscopic (NMR, MS) and crystallographic methods resolve structural ambiguities in derivatives of this compound?
Basic Research Question
- NMR : The 1,3-dioxolane protons appear as a singlet near δ 5.5–6.0 ppm in H NMR, while the thiazole ring protons resonate between δ 7.0–8.5 ppm. The carboxylic acid proton is typically absent due to exchange broadening but confirmed via C NMR (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] for CHNOS: calc. 228.03, observed 228.05) .
- X-ray Crystallography : SHELX programs are widely used for small-molecule refinement. For example, SHELXL can resolve torsional angles in the dioxolane ring and thiazole planarity .
Advanced Research Question
- Catalyst Optimization : Use of p-toluenesulfonic acid (PTSA) in dioxolane protection steps improves reaction efficiency (e.g., 12-hour reflux at 130–140°C) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation kinetics for thiazole formation, while acetic acid aids in precipitating the product .
- Temperature Control : Slow addition of reagents at 0°C minimizes side reactions, as demonstrated in thiazolidine-4-carboxylic acid syntheses .
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., replacing dioxolane with methyl groups) can isolate pharmacophoric features. For example, analogs with electron-withdrawing groups on the thiazole ring show enhanced activity .
- Crystallographic Validation : SHELX-refined structures identify conformational changes (e.g., dioxolane ring puckering) that alter binding affinity .
- Statistical Analysis : Multivariate regression models correlate logP, polar surface area, and IC values to resolve outliers .
Example Case : A derivative with 4-fluorophenyl substitution showed 10x lower activity than the parent compound. X-ray analysis revealed steric clashes due to improper dioxolane ring orientation .
What are the best practices for characterizing hydrolytic stability of the 1,3-dioxolane moiety?
Advanced Research Question
- pH-Dependent Studies : Monitor acetal hydrolysis via H NMR in buffered solutions (pH 1–7). The dioxolane group is stable at neutral pH but cleaves rapidly under acidic conditions (t < 1 hour at pH 1) .
- Accelerated Stability Testing : Use LC-MS to quantify degradation products (e.g., liberated aldehyde) after 24-hour incubation at 40°C .
Advanced Research Question
- DFT Calculations : Gaussian or ORCA software can model electrophilic substitution sites. The C5 position of the thiazole is more reactive than C4 due to lower electron density .
- Docking Studies : AutoDock Vina predicts binding modes with biological targets (e.g., enzymes), guiding synthetic modifications .
Example : Methylation at C5 reduced IC by 50% against a kinase target, aligning with computational predictions .
What analytical techniques are critical for purity assessment in large-scale synthesis?
Basic Research Question
- HPLC : Reverse-phase C18 columns (e.g., Purospher® STAR) with UV detection at 254 nm resolve impurities (<0.1% detection limit) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .
- TGA/DSC : Assess thermal stability; decomposition >200°C indicates high purity .
How do steric and electronic effects influence regioselectivity in cross-coupling reactions?
Advanced Research Question
- Steric Effects : Bulky groups on the dioxolane ring (e.g., 4-nitrophenyl) hinder Suzuki-Miyaura coupling at the thiazole C4 position .
- Electronic Effects : Electron-deficient thiazoles favor C5 functionalization in Buchwald-Hartwig aminations .
Case Study : A Pd-catalyzed coupling with 4-bromophenylboronic acid yielded 85% product at C5 vs. 45% at C4 due to electronic directing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
